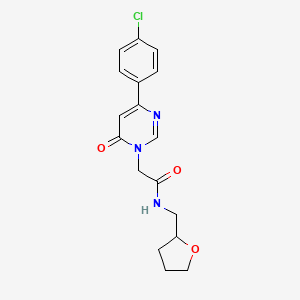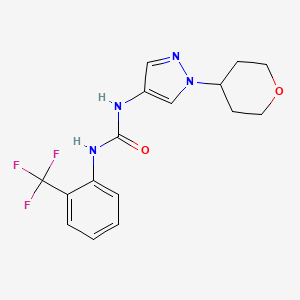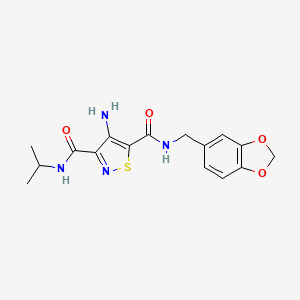
3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The title compound is an important biologically active heterocyclic compound.
- It contains one planar five-membered and two planar six-membered rings.
- In the crystal structure, intermolecular N-H…S and C-H…F hydrogen bonds link the molecules into infinite chains.
Synthesis Analysis
- Unfortunately, I couldn’t find specific details about the synthesis of this compound in the available sources.
Molecular Structure Analysis
- The compound consists of a triazole ring, an oxadiazole ring, and a phenyl group.
- The triazole and oxadiazole rings are planar.
- The phenyl group is attached to the triazole ring via a fluorobenzyl group.
- The molecular formula is C₁₆H₁₄FN₃OS.
Chemical Reactions Analysis
- The compound’s reactivity and chemical reactions are not explicitly mentioned in the available sources.
Physical And Chemical Properties Analysis
- The compound’s physical properties (such as melting point, solubility, etc.) are not provided in the available sources.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Compounds containing 1,2,4-oxadiazole, 1,2,4-triazole, and benzyl derivatives have demonstrated notable antimicrobial and antifungal efficacies. For instance, derivatives have shown effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, including strains like M. smegmatis. Additionally, specific compounds have exhibited potent antifungal activity against clinical and standard Candida pathogens, including C. albicans, C. parapsilosis, C. krusei, and C. glabrata, highlighting their potential as antifungal agents (E. Menteşe, S. Ülker, B. Kahveci, 2015; B. Çavușoğlu, L. Yurttaş, Z. Cantürk, 2018).
Anticonvulsant Activity
Research into 1,3,4-oxadiazole derivatives has uncovered compounds with significant anticonvulsant activity, mediated through interactions with benzodiazepine receptors. This indicates their potential utility in treating convulsions, with some derivatives showing a higher affinity to the GABAA/benzodiazepine receptor complex compared to diazepam, a reference drug (S. Mashayekh et al., 2014).
Anti-inflammatory and Analgesic Properties
Novel oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects. Compounds in this class were found to exhibit promising activities, suggesting their applicability in the development of anti-inflammatory and pain relief medications (G. C. Ramaprasad et al., 2013).
Safety And Hazards
- The safety and hazards of this compound are not explicitly discussed in the available sources.
Direcciones Futuras
- Further research is needed to explore its potential applications, biological activity, and optimization for specific purposes.
Please note that the information provided is based on the available literature, and additional research may be required for a more comprehensive analysis. If you have any specific questions or need further details, feel free to ask!
Propiedades
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2/c1-25-16-5-3-2-4-14(16)18-20-17(22-26-18)15-11-24(23-21-15)10-12-6-8-13(19)9-7-12/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOMCOCGMBZGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=CN(N=N3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

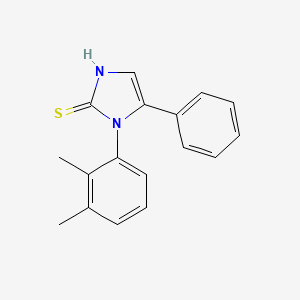
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2608200.png)
![6-(isopropylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2608202.png)
![3-{4-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2608204.png)
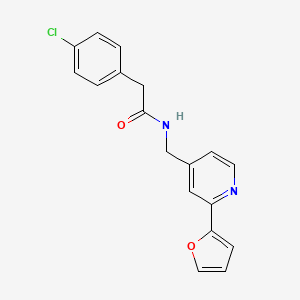
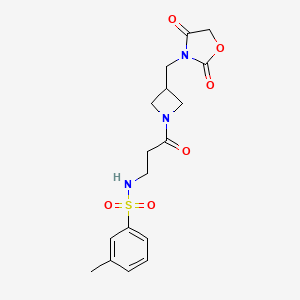
![benzo[d][1,3]dioxol-5-yl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2608209.png)
![2-(4-Benzhydrylpiperazino)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2608210.png)
![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608211.png)
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2608212.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2608213.png)
